molecular formula C20H25NO4 B1346947 1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 5977-85-5

1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No. B1346947
CAS RN: 5977-85-5
M. Wt: 343.4 g/mol
InChI Key: OKORHWXYDBSYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, including those with a 3,4-dimethoxybenzyl moiety, has been explored in several studies. For instance, derivatives derived from N-methyl-laudanosine and N-methyl-noscapine were synthesized and evaluated for their affinity for apamin-sensitive binding sites, with variations in the substituents affecting their binding affinity . Additionally, attempts to synthesize 2-acyl-4-benzyl-1,2,3,4-tetrahydroisoquinolines through C-4 alkylation of tricarbonyl complexes were made, although these attempts did not yield the desired products but led to the formation of 2-acyl-1

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

1,2,3,4-Tetrahydroisoquinoline (THIQ), a structural scaffold related to the query compound, has evolved from being associated with neurotoxicity to a Parkinsonism-preventing agent and a potential anticancer drug. The approval of trabectedin for soft tissue sarcomas highlights the therapeutic significance of THIQ derivatives. These compounds have been explored for a wide range of therapeutic activities, including anticancer, antimalarial, CNS disorders, cardiovascular and metabolic disorders. This demonstrates the THIQ scaffold's versatility and its potential in drug discovery for various diseases, including infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis, showcasing its promise for novel therapeutic agents with unique mechanisms of action (Singh & Shah, 2017).

Antioxidant Properties and Applications

The exploration of THIQ derivatives and related compounds like ethoxyquin (EQ) has significantly contributed to understanding antioxidant mechanisms, particularly in preserving polyunsaturated fatty acids in fish meal. Studies on EQ and its analogues, such as hydroquin, have demonstrated their effectiveness and efficiency as antioxidants, revealing their critical role in protecting valuable nutrients against oxidation. These findings underscore the potential of THIQ-related compounds in food preservation and their broader implications in antioxidant research, highlighting their importance in maintaining nutritional value and preventing spontaneous combustion in stored fish meal products (de Koning, 2002).

Neuroprotective, Antiaddictive, and Antidepressant Effects

The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the queried compound, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models of central nervous system disorders. The therapeutic effects of 1MeTIQ, potentially through gentle activation of the monoaminergic system, inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity, suggest the multifaceted role of THIQ derivatives in treating neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk, WÃÂsik, & Michaluk, 2018).

Applications in Organic Pollutant Treatment

THIQ derivatives have been investigated for their role in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater treatment. The use of enzymes in conjunction with redox mediators, including THIQ-related compounds, shows significant promise in improving the degradation of various organic pollutants. This approach, leveraging the unique properties of THIQ derivatives as redox mediators, could revolutionize the treatment of industrial effluents, showcasing the potential of these compounds in environmental remediation (Husain & Husain, 2007).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific data, it’s difficult to provide accurate information56.


Future Directions

The future directions for research on a compound would depend on its biological activity and potential applications. Benzylisoquinoline alkaloids are a large and diverse group of compounds with many potential applications in medicine and other fields4.


Please note that this information is very general and may not apply to the specific compound you’re interested in. For accurate information, please consult a reliable chemical database or a professional chemist.


properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKORHWXYDBSYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871988
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Codamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

dl-Codamine

CAS RN

5977-85-5, 21040-59-5
Record name Codamine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Codamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CODAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D6TH19ZX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Codamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126 - 127 °C
Record name (S)-Codamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Reactant of Route 2
1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Reactant of Route 3
1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Reactant of Route 4
1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Reactant of Route 5
1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.